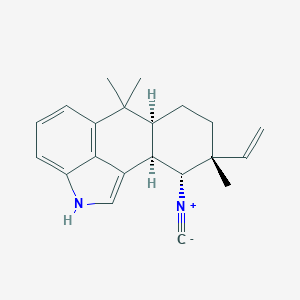
Hapalindole J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hapalindole J is a natural product that belongs to the hapalindole family of alkaloids. It is produced by cyanobacteria, which are photosynthetic microorganisms found in aquatic environments. Hapalindole J has been of great interest to researchers due to its potential as an anticancer agent.
作用機序
The mechanism of action of hapalindole J is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and proliferation. Hapalindole J has been shown to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. It also inhibits the activity of topoisomerase, an enzyme that is involved in DNA replication. By inhibiting these enzymes, hapalindole J induces apoptosis in cancer cells.
生化学的および生理学的効果
Hapalindole J has been shown to have several biochemical and physiological effects. It inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. It also induces apoptosis in cancer cells. In addition, hapalindole J has been shown to have antibacterial and antifungal activity. However, the effects of hapalindole J on normal cells are not fully understood.
実験室実験の利点と制限
Hapalindole J has several advantages for lab experiments. It is a natural product that is produced by cyanobacteria, which makes it a valuable tool for studying natural product biosynthesis. It also has potential as an anticancer agent, which makes it a valuable tool for studying cancer biology. However, hapalindole J is a complex molecule with a unique structure, which makes its synthesis in the laboratory a challenging task. It is also produced in small quantities, which limits its availability for lab experiments.
将来の方向性
There are several future directions for research on hapalindole J. One direction is to develop more efficient methods for synthesizing hapalindole J in the laboratory. This would allow researchers to study its anticancer properties in greater detail. Another direction is to study the effects of hapalindole J on normal cells. This would provide valuable information on its potential as a therapeutic agent. Finally, researchers could explore the potential of hapalindole J as an antibacterial and antifungal agent. This could lead to the development of new antibiotics and antifungal drugs.
合成法
Hapalindole J is a complex molecule with a unique structure. It is synthesized by cyanobacteria through a series of enzymatic reactions. However, the synthesis of hapalindole J in the laboratory is a challenging task due to its complex structure. Researchers have developed various synthetic methods to produce hapalindole J, including total synthesis and semi-synthesis. The total synthesis involves the construction of the molecule from simple building blocks, while the semi-synthesis involves the modification of a natural precursor to produce hapalindole J. These methods have been successful in producing hapalindole J in small quantities.
科学的研究の応用
Hapalindole J has been the subject of extensive research due to its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Hapalindole J works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. In addition to its anticancer properties, hapalindole J has also been shown to have antibacterial and antifungal activity.
特性
CAS番号 |
106928-26-1 |
|---|---|
製品名 |
Hapalindole J |
分子式 |
C21H24N2 |
分子量 |
304.4 g/mol |
IUPAC名 |
(2R,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
InChIキー |
SLUFHMQYBPOTFZ-RMYQPGKMSA-N |
異性体SMILES |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
正規SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
同義語 |
hapalindole J |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



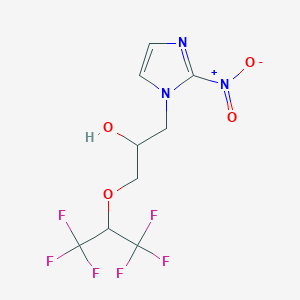
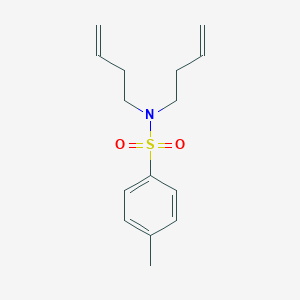
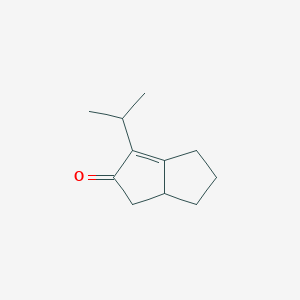



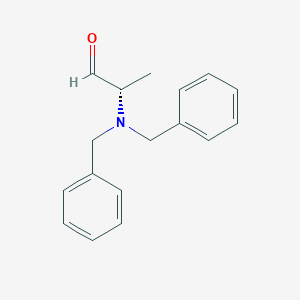
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
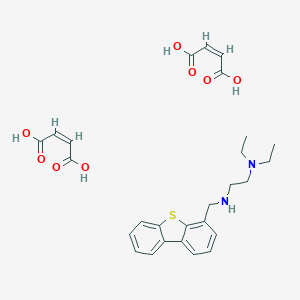
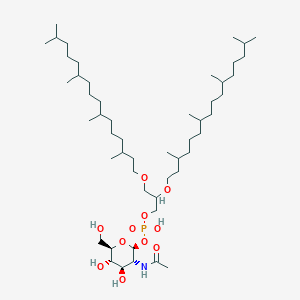
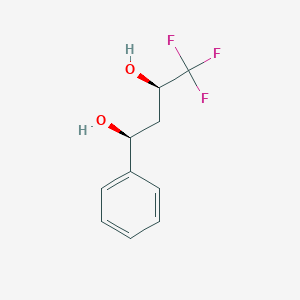
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
